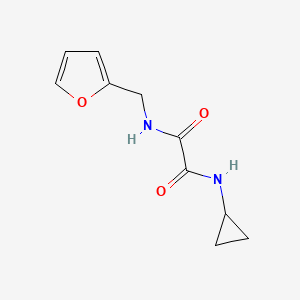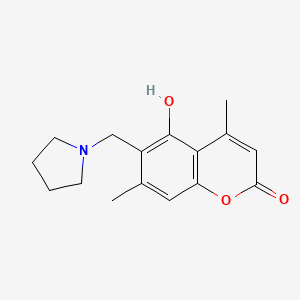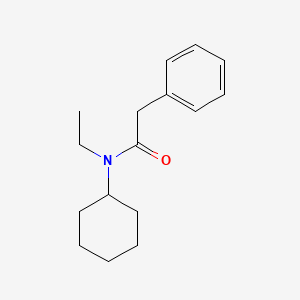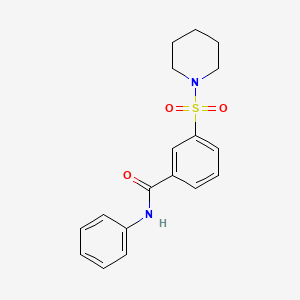![molecular formula C13H26NO6P B5917697 ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate, commonly known as EEPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEPMA is a phosphonate ester derivative of beta-alanine, which is an amino acid. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of EEPMA is not fully understood. However, it is believed that EEPMA exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, EEPMA was found to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines that are required for cell growth and proliferation. EEPMA was also found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
In insect cells, EEPMA was found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve impulses. EEPMA was also found to inhibit the activity of glutathione S-transferase, which is an enzyme that is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
EEPMA has been shown to have various biochemical and physiological effects. In a study conducted on rats, EEPMA was found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. EEPMA was also found to decrease the levels of malondialdehyde, which is a marker of lipid peroxidation that is associated with oxidative stress.
In another study conducted on rats, EEPMA was found to increase the levels of acetylcholine, which is a neurotransmitter that is involved in the transmission of nerve impulses. EEPMA was also found to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using EEPMA in lab experiments is its high purity and stability. EEPMA is a stable compound that can be easily synthesized in large quantities. Another advantage of using EEPMA is its low toxicity. EEPMA has been shown to have low toxicity in various animal models, which makes it a safe compound to use in lab experiments.
One of the limitations of using EEPMA in lab experiments is its limited solubility in water. EEPMA is a hydrophobic compound that requires organic solvents for solubilization. Another limitation of using EEPMA is its high cost. EEPMA is a relatively expensive compound compared to other compounds that are used in lab experiments.
未来方向
There are several future directions for the research on EEPMA. One of the future directions is to study the potential use of EEPMA as a therapeutic agent for various diseases. EEPMA has been shown to have anti-inflammatory and anti-cancer activity, which makes it a potential candidate for the development of new drugs.
Another future direction is to study the mechanism of action of EEPMA in more detail. The exact mechanism by which EEPMA exerts its effects is not fully understood. Further studies are needed to elucidate the molecular targets of EEPMA and its downstream signaling pathways.
Conclusion
EEPMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEPMA has been synthesized using various methods and has been studied for its biochemical and physiological effects. EEPMA has been shown to have anti-inflammatory and anti-cancer activity, as well as insecticidal and antifungal activity. Further research is needed to elucidate the mechanism of action of EEPMA and its potential applications in various fields.
合成方法
Several methods have been developed for the synthesis of EEPMA. One of the most common methods involves the reaction of beta-alanine with isopropyl chloroformate to form N-(isopropoxycarbonyl)-beta-alanine. This intermediate is then reacted with trimethyl phosphite and ethanol to form EEPMA. Another method involves the reaction of beta-alanine with 2-chloroethanol and trimethyl phosphite to form EEPMA. Both methods yield EEPMA in good yields and purity.
科学研究应用
EEPMA has been studied for its potential applications in various fields. In the field of medicine, EEPMA has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In a study conducted on mice, EEPMA was found to inhibit the growth of tumors by inducing apoptosis (programmed cell death) in cancer cells. EEPMA was also found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, EEPMA has been studied for its potential use as a pesticide. In a study conducted on tomato plants, EEPMA was found to have insecticidal activity against whiteflies and spider mites. EEPMA was also found to have antifungal activity against Botrytis cinerea, which is a common fungal pathogen that causes gray mold disease in plants.
属性
IUPAC Name |
ethyl 3-[ethoxycarbonyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO6P/c1-6-18-12(15)8-9-14(13(16)19-7-2)10-21(5,17)20-11(3)4/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAQMNRLRAWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CP(=O)(C)OC(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
![7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)


![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)


![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)
